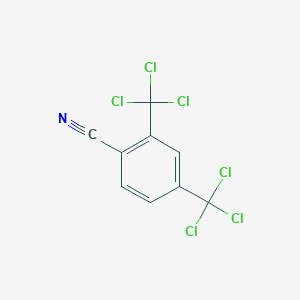

2,4-Bis(trichloromethyl)benzonitrile

Description

The Strategic Importance of Aryl Nitriles in Advanced Synthetic Methodologies and Chemical Biology

Aryl nitriles, or benzonitriles, are organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring. echemi.comgoogle.com They are recognized as privileged structural motifs in a multitude of functional molecules, including pharmaceuticals, agrochemicals, dyes, and natural products. google.comresearchgate.net The significance of the nitrile group stems from its electronic properties and its remarkable versatility as a synthetic intermediate. It is a strongly polarized group that can participate in various chemical transformations, serving as a precursor to a wide array of other functional groups. researchgate.netresearchgate.net

The synthetic utility of aryl nitriles is extensive. The cyano group can be hydrolyzed to form carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to produce ketones. libretexts.orgbiosynth.com Furthermore, it is a key building block for nitrogen-containing heterocycles, such as tetrazoles and triazines, which are prevalent in medicinal chemistry. researchgate.netresearchgate.net In the context of chemical biology, the nitrile moiety is found in over 60 approved small-molecule drugs and can act as a hydrogen bond acceptor or even as a covalent warhead to bind to protein targets. libretexts.orgnih.gov

Classic methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions. chemicalbook.com Modern synthetic chemistry has expanded this toolbox with transition-metal-catalyzed cyanations of aryl halides and triflates, offering milder conditions and broader functional group tolerance. researchgate.netyoutube.com

Table 1: Key Synthetic Transformations of the Aryl Nitrile Group

| Starting Material | Reagent(s) | Product Functional Group |

|---|---|---|

| Aryl Nitrile | H₃O⁺, heat | Carboxylic Acid |

| Aryl Nitrile | LiAlH₄, then H₂O | Primary Amine |

| Aryl Nitrile | Grignard Reagent (R-MgBr), then H₃O⁺ | Ketone |

| Aryl Nitrile | NaN₃, NH₄Cl | Tetrazole |

Contextualizing Trichloromethyl Functionalization in the Design and Synthesis of Complex Organic Molecules

The trichloromethyl (-CCl₃) group is a unique and powerful functional handle in organic synthesis. Its incorporation into a molecular structure imparts significant changes in steric bulk and electronic properties. Composed of a central carbon atom bonded to three chlorine atoms, the -CCl₃ group is strongly electron-withdrawing due to the inductive effect of the electronegative chlorine atoms. rsc.org

This functional group is a key component in various bioactive compounds and serves as a valuable synthetic intermediate. researchgate.netnist.gov One of the most important transformations of the trichloromethyl group is its hydrolysis to a carboxylic acid or its conversion to an acyl chloride. For example, 1,4-Bis(trichloromethyl)benzene (B1667536) is the industrial precursor to terephthaloyl chloride, a monomer essential for the production of high-strength polymers like Kevlar. chemsynthesis.com The -CCl₃ group can also be transformed into other functionalities, such as dichloroalkenes or chloroalkynes, further highlighting its versatility. researchgate.net

The introduction of trichloromethyl groups onto aromatic rings is most commonly achieved through the exhaustive free-radical chlorination of a methyl group using reagents like chlorine gas under UV light initiation. google.com This method is used industrially to produce various benzotrichloride (B165768) derivatives from the corresponding toluenes or xylenes. google.com More recent advancements have employed photoredox catalysis to achieve trichloromethylation reactions under milder conditions. researchgate.net

Table 2: Common Synthetic Applications of the Trichloromethyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₂O / H⁺ or OH⁻ | Carboxylic Acid |

| Reaction with SO₃ | SO₃ | Acyl Chloride |

| Conversion to Nitrile | NH₄Cl, catalyst | Nitrile |

Structural Classification and Academic Significance of 2,4-Bis(trichloromethyl)benzonitrile within Substituted Benzonitrile (B105546) Frameworks

Structural Classification: this compound is a polysubstituted aromatic compound. It is classified as a benzonitrile with two trichloromethyl groups located at the ortho (position 2) and para (position 4) positions relative to the nitrile group. All three substituents—the nitrile group and both trichloromethyl groups—are potent electron-withdrawing groups. This electronic configuration renders the aromatic ring highly electron-deficient and influences its chemical reactivity, particularly towards nucleophilic aromatic substitution.

Academic Significance and Research Findings: While specific research literature on this compound is not widely available, its academic significance can be inferred from its structure as a multifunctional platform for organic synthesis. The molecule contains three distinct and synthetically valuable functional groups. This trifunctionality makes it a potentially powerful building block for constructing complex molecular architectures, advanced polymers, or specialized agrochemicals.

The two trichloromethyl groups can be selectively or fully hydrolyzed to the corresponding dicarboxylic acid, and the nitrile group can be independently transformed into an amine, amide, or tetrazole. This orthogonality offers pathways to a diverse range of derivatives from a single starting material.

A plausible and direct synthetic route to this compound involves the free-radical photochlorination of 2,4-dimethylbenzonitrile. nih.gov This well-established industrial process for converting aryl methyl groups to trichloromethyl groups would provide a direct path to the target compound. google.com

Table 3: Predicted Physicochemical Properties of this compound Note: The following data are calculated or predicted and have not been verified by experimental measurement.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃Cl₆N |

| Molecular Weight | 337.85 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| XLogP3 (Predicted) | 5.5 |

| Hydrogen Bond Donor Count | 0 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,4-Bis(trichloromethyl)benzene |

| 2,4,6-Trichlorobenzonitrile |

| This compound |

| 2,4-dimethylbenzonitrile |

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(trichloromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGODGMISOACXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity Profiles and Reaction Mechanisms of 2,4 Bis Trichloromethyl Benzonitrile

Investigation of Chemical Transformations Involving the Trichloromethyl Groups.

The trichloromethyl (-CCl₃) groups in 2,4-bis(trichloromethyl)benzonitrile are key sites of reactivity. Their chemistry is characterized by susceptibility to nucleophilic attack and involvement in radical processes.

Nucleophilic Substitution Reactions at the Trichloromethyl Centers.

While direct studies on nucleophilic substitution at the trichloromethyl centers of this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, 1,4-bis(trichloromethyl)benzene (B1667536), a structurally similar compound, undergoes reactions with nucleophiles. It reacts with terephthalic acid to yield terephthaloyl chloride and with sulfur dioxide to produce the same acid chloride along with thionyl chloride. It also reacts with hydrogen fluoride (B91410) in 1,2-dichloroethane (B1671644) to form 1,4-bis(chlorodifluoromethyl)benzene (B1330883) in a 79% yield. These transformations suggest that the trichloromethyl groups of this compound are likely susceptible to hydrolysis and halogen exchange reactions.

The general mechanism for nucleophilic substitution on a trichloromethyl group involves the attack of a nucleophile on the carbon atom, leading to the displacement of a chloride ion. This process can be facilitated by the strong inductive effect of the three chlorine atoms, which polarizes the C-Cl bonds and makes the carbon atom electrophilic.

Radical-Mediated Reactions and Electron Transfer Processes Affecting Trichloromethyl Groups.

The trichloromethyl groups are known to participate in radical reactions, often initiated by light or radical initiators. The preparation of bis(trichloromethyl)benzene via the photochlorination of xylene is a classic example of a radical chain reaction. In this process, chlorine radicals abstract benzylic hydrogens, and the resulting benzyl (B1604629) radicals react with chlorine molecules to form the trichloromethyl groups.

Compounds containing trichloromethyl groups, such as 2,4,6-tris(trichloromethyl)-1,3,5-triazine, have been shown to be effective initiators for free-radical polymerization under visible light. The photochemistry of related compounds like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) involves the homolysis of a carbon-chlorine bond as the primary photochemical step in nonpolar solvents. This generates a trichloromethyl radical and a chlorine atom. This suggests that the trichloromethyl groups in this compound could similarly undergo C-Cl bond cleavage upon photolysis or in the presence of radical initiators, leading to the formation of reactive radical intermediates. These intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, and electron transfer processes.

Mechanistic Insights into Reactions of the Benzonitrile (B105546) Functionality.

The benzonitrile group in this compound is a versatile functional group that can participate in a range of cycloaddition, condensation, and annulation reactions.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions) Involving the Nitrile Group.

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. A common example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles or with azides to form tetrazoles. While the nitrile bond is generally characterized by low activity in cycloaddition reactions, its reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. In the case of this compound, the two strongly electron-withdrawing trichloromethyl groups are expected to increase the electrophilicity of the nitrile carbon, making it more susceptible to attack by 1,3-dipoles.

DFT studies on the [3+2] cycloaddition of benzonitrile N-oxide with various dipolarophiles have shown that the reaction rates are influenced by the electronic nature of the dipolarophile. Electron-deficient dipolarophiles generally exhibit higher reactivity. This suggests that this compound, being an electron-deficient nitrile, would be a good candidate for such cycloaddition reactions.

Condensation, Annulation, and Ring-Closure Reactions Facilitated by the Nitrile Moieties.

The nitrile group is a valuable precursor for the synthesis of a variety of heterocyclic systems through condensation and annulation reactions. For example, benzonitriles can undergo catalytic cyclotrimerization to form 2,4,6-triaryl-1,3,5-triazines.

Synergistic and Antagonistic Electronic Effects between Trichloromethyl and Nitrile Substituents on Aromatic Reactivity.

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the electronic properties of its substituents. Both the trichloromethyl group and the nitrile group are strongly electron-withdrawing. The trichloromethyl group exerts a powerful negative inductive (-I) effect due to the high electronegativity of the chlorine atoms. The nitrile group also has a significant -I effect and a negative resonance (-M) effect, withdrawing electron density from the aromatic ring via the π-system.

The presence of two trichloromethyl groups and a nitrile group on the same benzene ring results in a synergistic deactivation of the ring towards electrophilic aromatic substitution. The electron density of the aromatic π-system is significantly reduced, making it much less nucleophilic and therefore less reactive towards electrophiles.

In terms of directing effects for any potential electrophilic substitution, the nitrile group is a meta-director. The trichloromethyl group is also considered a meta-directing group due to its strong electron-withdrawing inductive effect. Therefore, in the hypothetical case of an electrophilic attack on the highly deactivated ring of this compound, the incoming electrophile would be expected to substitute at the positions meta to both the nitrile and the trichloromethyl groups, which are positions 5 and 6.

Conversely, the strong electron-withdrawing nature of these substituents makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNA_r). The electron-withdrawing groups can stabilize the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile. The positions ortho and para to the electron-withdrawing groups are activated towards nucleophilic attack. In this compound, this would imply that positions 3, 5, and 6 are the most likely sites for nucleophilic attack, should a suitable leaving group be present at one of these positions.

Derivatization and Advanced Functionalization of the 2,4 Bis Trichloromethyl Benzonitrile Skeleton

Synthesis of Novel Heterocyclic Systems Incorporating Elements of the Compound's Structure

The nitrile functionality of 2,4-bis(trichloromethyl)benzonitrile serves as a key anchor point for the construction of nitrogen-containing heterocycles, leveraging its electrophilic carbon center.

Symmetrical 1,3,5-triazines are classically formed through the cyclotrimerization of nitriles. This reaction can be applied to this compound to produce 2,4,6-tris(2,4-bis(trichloromethyl)phenyl)-1,3,5-triazine. This transformation typically requires catalysis, with various systems being effective for the cyclotrimerization of benzonitriles. sci-hub.se While some methods require harsh conditions, newer protocols, such as those using copper salts or low-valent titanium complexes, can facilitate the reaction under more controlled conditions. sci-hub.se

Another major route to functionalized triazines involves the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govresearchgate.net This method allows for the controlled, stepwise introduction of different nucleophiles (e.g., alcohols, amines, thiols) due to the decreasing reactivity of the ring after each substitution. nih.govresearchgate.net This established methodology provides a pathway to synthesize triazines bearing the 2,4-bis(trichloromethyl)phenyl moiety by using a corresponding nucleophile derived from the parent compound. For instance, a phenol (B47542) or aniline (B41778) derivative of the core structure could be reacted with cyanuric chloride.

| Reaction Type | Starting Materials | Catalyst/Conditions | Product |

| Nitrile Cyclotrimerization | This compound | Acid or Metal Catalyst (e.g., Cu(I), Ti(II)) | 2,4,6-Tris(2,4-bis(trichloromethyl)phenyl)-1,3,5-triazine |

| Nucleophilic Substitution | Cyanuric Chloride, Resorcinol | Acidic Ionic Liquid, 10-150 °C | 2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine google.com |

This table presents generalized and specific examples of triazine synthesis.

Triazapentadienes, which are isoelectronic analogs of β-diketones, are valuable ligands in coordination chemistry. Their synthesis can be achieved through the metal-mediated coupling of two nitrile molecules with a nitrogen source, such as ammonia (B1221849) or a primary amine. This reaction represents a direct method to form a metallacycle containing the [N-C(R)-N-C(R)-N] framework.

Applying this strategy to this compound would involve reacting two equivalents of the benzonitrile (B105546) with a nitrogen source in the presence of a suitable metal precursor (e.g., copper or nickel salts). This process would yield a bis(2,4-bis(trichloromethyl)phenyl)triazapentadienato metal complex. The resulting ligand features two bulky, electron-poor aryl substituents, which can influence the steric and electronic properties of the corresponding metal complex.

Regioselective and Chemoselective Modifications of the Aromatic Core

The presence of three strongly deactivating substituents on the aromatic ring governs the regioselectivity of further modifications and presents challenges and opportunities for chemoselective reactions.

Both the nitrile (-CN) and trichloromethyl (-CCl₃) groups are powerful electron-withdrawing groups, deactivating the benzene (B151609) ring towards electrophilic aromatic substitution. vanderbilt.eduuomustansiriyah.edu.iq These groups are meta-directors. youtube.com In this compound, the available positions for substitution are C3, C5, and C6.

Position C5: Meta to the C1-nitrile, C2-trichloromethyl, and C4-trichloromethyl groups.

Position C3: Ortho to the C2-trichloromethyl and C4-trichloromethyl groups, and meta to the C1-nitrile.

Position C6: Ortho to the C1-nitrile and meta to the C4-trichloromethyl group.

Given that all substituents direct incoming electrophiles to the meta position, and considering steric hindrance from the bulky -CCl₃ groups, electrophilic substitution is predicted to occur with low reactivity but high regioselectivity at the C5 position, as it is meta to all three deactivating groups and relatively less sterically hindered than C3. rsc.orglibretexts.org

Chemoselectivity involves the differential reactivity of the functional groups. The nitrile group can undergo hydrolysis, typically under strong acidic or basic conditions, to form a carboxylic acid. youtube.comdoubtnut.comrsc.org The trichloromethyl groups can also be hydrolyzed to carboxylic acids. The relative rates of hydrolysis of the nitrile versus the trichloromethyl groups would depend on the specific reaction conditions, potentially allowing for selective transformation.

Exploration of Precursor Roles in Accessing Diverse Molecular Architectures

This compound is a valuable precursor for a range of complex molecules, leveraging the reactivity of its functional groups. The heterocycles discussed previously, such as triazines and triazapentadiene ligands, are prime examples of the diverse architectures accessible from this starting material.

Furthermore, transformation of the trichloromethyl groups opens pathways to other important chemical intermediates. Analogous to the industrial conversion of 1,4-bis(trichloromethyl)benzene (B1667536) to terephthaloyl chloride, a key monomer for high-strength polymers like Kevlar, this compound can serve as a precursor to polyfunctional aromatic acids and acid chlorides. wikipedia.orggoogle.com Hydrolysis of the two -CCl₃ groups would yield 4-cyanobenzene-1,3-dicarboxylic acid. This molecule, containing three distinct functional groups, is a versatile building block for specialty polymers, metal-organic frameworks (MOFs), and other advanced materials. Reaction with reagents like sulfur dioxide or thionyl chloride could convert the trichloromethyl groups directly to chloroformyl (-COCl) groups, providing a highly reactive intermediate for further synthesis. wikipedia.org

Coordination Chemistry and Metal Complexation Derived from 2,4 Bis Trichloromethyl Benzonitrile Analogues

Design Principles for Ligands Incorporating Trichloromethyl-Substituted Nitrile or Benzonitrile (B105546) Motifs.

The design of ligands based on trichloromethyl-substituted benzonitriles is primarily guided by the powerful electron-withdrawing nature of the -CCl₃ groups. This feature is instrumental in modulating the electronic properties of the ligand and, consequently, of the resulting metal complexes. The design principles focus on several key aspects:

Enhancement of π-Acceptor Properties: The trichloromethyl groups significantly lower the energy of the π* orbitals of the benzonitrile ring. This makes the nitrile group a stronger π-acceptor ligand, which can stabilize low-valent metal centers. This principle is crucial in catalytic applications where the stabilization of specific oxidation states of the metal is required. chemrxiv.orgnih.gov

Modulation of Lewis Basicity: While the nitrile nitrogen acts as a Lewis base to coordinate with a metal ion, the inductive effect of the -CCl₃ groups reduces its basicity. This can influence the strength and lability of the metal-ligand bond.

Introduction of Secondary Coordination Sites: The chlorine atoms of the trichloromethyl groups can act as weak Lewis bases or, more significantly, as halogen bond donors. bohrium.comacs.org This dual reactivity allows for the formation of secondary interactions within the coordination sphere or in the solid state, leading to the construction of complex supramolecular assemblies. core.ac.ukbirmingham.ac.uk

Steric Control: The bulky trichloromethyl groups can impose significant steric hindrance around the coordination site, influencing the geometry of the resulting metal complex and potentially creating coordinatively unsaturated metal centers.

These design principles allow for the rational development of ligands that can form robust metal complexes with tailored electronic and structural features.

Synthesis and Structural Characterization of Transition Metal Complexes with Related Ligands.

The synthesis of transition metal complexes with ligands analogous to 2,4-bis(trichloromethyl)benzonitrile typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions can lead to a variety of coordination compounds. researchgate.netiosrjournals.orgnih.gov

A general synthetic route could involve the direct reaction of a this compound analogue with a metal salt, such as a halide or acetate, in a solvent like acetonitrile (B52724) or ethanol. The resulting complexes can be isolated as crystalline solids and characterized by a range of analytical techniques. uomustansiriyah.edu.iq

Table 1: Hypothetical Spectroscopic Data for a Transition Metal Complex with a this compound Analogue Ligand (L)

| Complex | FT-IR (cm⁻¹) ν(C≡N) | UV-Vis (nm) λmax | ¹³C NMR (ppm) δ(C≡N) |

| L | 2230 | 280 | 118 |

| [M(L)₂Cl₂] | 2255 | 310, 450 (d-d) | 121 |

This table presents hypothetical data based on typical shifts observed upon coordination of nitrile-containing ligands to a transition metal center.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding) in Complexation and Supramolecular Assembly.

A key feature of complexes derived from ligands like this compound is their propensity to engage in non-covalent interactions, which play a crucial role in the formation of supramolecular architectures. mdpi.comresearchgate.net

Halogen Bonding: The electrophilic nature of the chlorine atoms in the trichloromethyl groups makes them excellent halogen bond donors. bohrium.comacs.org In the solid state, these groups can form directional interactions with electron-rich atoms such as other halogens (Cl···Cl), oxygen, or nitrogen atoms of adjacent molecules or counter-ions. researchgate.netrsc.org These interactions can link individual complex units into one-, two-, or three-dimensional networks. rsc.org The strength of these halogen bonds can be comparable to that of conventional hydrogen bonds. bohrium.com

Hydrogen Bonding: While the this compound scaffold itself lacks classical hydrogen bond donors, the introduction of other functional groups onto the ligand or the presence of solvent molecules or counter-ions can lead to the formation of hydrogen bonds. These interactions, in concert with halogen bonds, can further direct the self-assembly of the complexes. researchgate.net

π-π Stacking: The aromatic benzonitrile rings can participate in π-π stacking interactions, further stabilizing the supramolecular structure. mdpi.com The electron-deficient nature of the ring, induced by the trichloromethyl groups, can favor interactions with electron-rich aromatic systems.

The interplay of these non-covalent forces dictates the final crystal packing and can influence the material properties of the resulting solids, such as their thermal stability and solubility. The rational design of ligands that can participate in multiple, specific non-covalent interactions is a powerful strategy for crystal engineering and the development of functional supramolecular materials. core.ac.ukbirmingham.ac.uk

Table 2: Common Non-Covalent Interactions in Supramolecular Assemblies of Trichloromethyl-Substituted Benzonitrile Complexes

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Halogen Bond | -CCl₃ | Cl, O, N | 2.8 - 3.5 |

| Hydrogen Bond | Coordinated Solvent (e.g., H₂O) | Anion, Nitrile N | 2.7 - 3.2 |

| π-π Stacking | Benzonitrile Ring | Benzonitrile Ring | 3.3 - 3.8 |

This table provides typical ranges for non-covalent interaction distances observed in crystal structures.

Theoretical and Computational Chemistry Investigations of 2,4 Bis Trichloromethyl Benzonitrile and Its Reactivity

Application of Quantum Chemical Methods (e.g., Density Functional Theory (DFT), Molecular Electron Density Theory (MEDT)) for Mechanistic Elucidation

Quantum chemical methods are powerful tools for exploring the intricacies of chemical reactions at a molecular level. For compounds like 2,4-bis(trichloromethyl)benzonitrile, these computational approaches can elucidate reaction mechanisms that are difficult to probe experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov DFT methods are used to calculate the electronic structure of molecules, providing information about orbitals and electron densities. github.io This information is crucial for understanding how a molecule will interact with other reagents. Modern DFT relies on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system. nih.gov Functionals like B3LYP, PBE0, and TPSSh are commonly employed to predict molecular geometries, reaction energies, and activation barriers with reasonable accuracy. nih.gov For instance, in the study of related benzonitrile (B105546) derivatives, DFT calculations have been successfully used to analyze vibrational spectra and structural parameters, showing good agreement with experimental data.

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity. mdpi.com Proposed as a modern view of reactivity in organic chemistry, MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. mdpi.comnih.gov This theory analyzes the changes in electron density along a reaction pathway to understand and predict the outcomes of chemical reactions. nih.gov By examining the flow of electron density, MEDT can provide a detailed picture of bond formation and cleavage, offering insights into the electronic choreography of a reaction mechanism.

The application of these methods to this compound would involve modeling its reactions, such as nucleophilic substitution at the nitrile group or reactions involving the trichloromethyl groups. By calculating the potential energy surface for these reactions, researchers can identify transition states and intermediates, thereby constructing a detailed mechanistic pathway.

Computational Analysis of Electronic Structure, Reactivity Descriptors, and Energetics

Computational analysis provides a quantitative understanding of the electronic properties and reactivity of this compound. This involves the calculation of various descriptors and energetic properties that correlate with its chemical behavior.

The electronic structure of this compound is characterized by the distribution of its electrons in molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For example, studies on similar molecules like p-N,N-dimethylaminobenzylidenemalononitrile have shown how changes in molecular structure affect the HOMO-LUMO gap and, consequently, its potential applications. nih.gov

Reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These descriptors can be used to predict how this compound will behave in different chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile and will readily react with nucleophiles.

Energetics calculations are fundamental to understanding the thermodynamics and kinetics of reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can determine the feasibility of a reaction (thermodynamics) and how fast it will proceed (kinetics). The use of advanced functionals and basis sets in DFT, such as B3LYP/6-311++G(d,p), allows for accurate energy predictions. nih.gov

A hypothetical table of calculated reactivity descriptors for this compound is presented below.

| Descriptor | Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 7.30 |

| Chemical Potential (μ) | -4.85 |

| Hardness (η) | 3.65 |

| Electrophilicity Index (ω) | 3.22 |

Note: These values are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

Predictive Modeling for Reaction Pathways, Selectivity, and Novel Transformations

Predictive modeling, powered by computational chemistry, is a valuable tool for exploring the potential chemical transformations of this compound. This approach allows for the in-silico design of experiments, saving time and resources.

Reaction Pathways: By mapping the potential energy surface, computational models can predict the most likely pathways for a given reaction. This is particularly useful for complex reactions with multiple possible outcomes. For example, in the case of a reaction with a nucleophile, calculations can determine whether the attack will occur at the nitrile carbon, the aromatic ring, or one of the trichloromethyl groups.

Selectivity: Computational models can also predict the selectivity of a reaction, such as regioselectivity and stereoselectivity. By comparing the activation energies of different reaction pathways, researchers can predict which product will be favored. This is crucial for designing synthetic routes that yield a specific desired product.

Novel Transformations: Perhaps one of the most exciting applications of predictive modeling is the discovery of novel chemical transformations. By exploring the reactivity of this compound with a wide range of virtual reactants, it is possible to identify new and unexpected reactions. For instance, computational studies on related triazine derivatives have been used to understand their photochemistry and design new photoinitiating systems. rsc.org This highlights the potential for computational chemistry to guide the discovery of new applications for this compound.

The integration of these computational approaches provides a comprehensive framework for understanding and predicting the chemistry of this compound. This knowledge is invaluable for the rational design of new materials and chemical processes with tailored properties.

Advanced Spectroscopic and Structural Elucidation Methodologies for In Depth Research

X-ray Diffraction Studies for Determination of Solid-State Molecular and Supramolecular Structures of Related Compounds

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in This method provides definitive information on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation. mkuniversity.ac.in For complex aromatic compounds, single-crystal X-ray diffraction analysis confirms the proposed chemical architecture and reveals how molecules pack together in the crystal lattice. mdpi.com

Table 1: Representative Crystal Data for a Related Heterocyclic Compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

This data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, presented here as representative of the crystallographic data obtainable for complex aromatic compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of organic compounds in solution. While one-dimensional ¹H and ¹³C NMR provide basic structural information, advanced two-dimensional (2D) techniques are required for unambiguous structural assignment and conformational analysis of complex molecules. ipb.pt

Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely used. ipb.pt HMBC, for example, reveals long-range couplings between protons and carbons, helping to piece together the carbon skeleton and the placement of substituents. ipb.pt NOESY is particularly powerful for conformational analysis, as it identifies protons that are close in space, allowing for the determination of the molecule's preferred three-dimensional shape and the relative stereochemistry of its substituents. ipb.pt

For mechanistic studies, time-resolved kinetic NMR experiments can monitor chemical reactions as they occur. nih.gov By combining rapid mixing of reactants with continuous flow and single-scan spectroscopic imaging, it is possible to generate 2D spectrotemporal NMR correlations. nih.gov These experiments provide site-resolved kinetic data, allowing researchers to track the formation of products and the depletion of reactants in real-time, offering a detailed view of the reaction pathway. nih.gov Conformational analysis of related compounds like substituted pentanes has also been successfully performed using NMR by analyzing vicinal coupling constants, which differ for cis and trans isomers. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Benzonitrile (B105546) Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-CN (Nitrile) | 118-120 | The characteristic chemical shift for a nitrile carbon. |

| C-CN (Aromatic) | 110-115 | The carbon atom to which the nitrile group is attached. |

| C-CCl₃ (Aromatic) | 135-140 | Quaternary carbons attached to electron-withdrawing -CCl₃ groups. |

| C-H (Aromatic) | 125-135 | Aromatic protons, with shifts influenced by substituents. |

Note: These are estimated values for a generic substituted benzonitrile and serve for illustrative purposes. Actual values for 2,4-Bis(trichloromethyl)benzonitrile would require experimental determination.

High-Resolution Mass Spectrometry and Fragmentation Studies for Identification of Intermediates and Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. When a molecule is ionized in a mass spectrometer, it forms a molecular ion, which can then break down into smaller, charged fragments. libretexts.org The pattern of these fragments provides a fingerprint that can be used to identify the structure of the original molecule. libretexts.org

For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org However, for molecules with labile groups, such as the trichloromethyl group, the molecular ion can be unstable and may not be observed in high abundance with hard ionization techniques like Electron Impact (EI). researchgate.net In such cases, softer ionization methods like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are employed. researchgate.net A characteristic fragmentation pathway for compounds containing a trichloromethyl group is the elimination of a stable chloroform (B151607) molecule (CHCl₃). researchgate.net

Furthermore, HRMS is exceptionally sensitive for detecting low-abundance, short-lived species, making it an invaluable technique for identifying reactive intermediates in chemical reactions. nih.govrsc.orgresearchgate.net By coupling ESI with a mass spectrometer, charged intermediates can be directly sampled from a reacting solution and analyzed. researchgate.net This approach provides direct evidence for proposed mechanistic pathways by allowing for the structural characterization of transient species that are otherwise difficult or impossible to observe. nih.govnih.gov

Table 3: Plausible Mass Spectrometry Fragmentation for a Trichloromethyl-Substituted Aromatic Compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| [M]⁺• | Molecular Ion | Ionization of the parent molecule. |

| [M - Cl]⁺ | Loss of a chlorine radical. | |

| [M - CCl₃]⁺ | Cleavage of the C-C bond to lose a trichloromethyl radical. | |

| [M - CHCl₃]⁺• | Elimination of a neutral chloroform molecule. researchgate.net |

Note: This table represents hypothetical, yet chemically reasonable, fragmentation pathways for an aromatic compound containing trichloromethyl groups, based on established fragmentation principles. libretexts.orgresearchgate.net

Emerging Research Trajectories and Future Academic Significance of Highly Chlorinated Aromatic Nitriles

Development of Novel Catalytic Systems and Reagents Based on the Unique Reactivity of Trichloromethyl-Substituted Nitriles

The trichloromethyl (-CCl3) group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring and the nitrile functionality. This unique electronic perturbation opens avenues for the development of novel catalytic systems and reagents. The strong inductive effect of the two -CCl3 groups in 2,4-bis(trichloromethyl)benzonitrile is expected to render the nitrile carbon highly electrophilic, making it susceptible to nucleophilic attack. This enhanced reactivity can be harnessed in the design of new catalytic transformations.

For instance, the hydrolysis or alcoholysis of the nitrile to the corresponding amide or ester, respectively, could potentially proceed under much milder conditions than for conventional nitriles. This could lead to the development of new catalytic systems that operate at lower temperatures and with higher functional group tolerance. Furthermore, the trichloromethyl groups themselves can serve as reactive handles. Their sequential or selective transformation into other functional groups could be a fertile ground for developing novel catalytic methodologies.

Research in the broader field of nitrile chemistry has highlighted the importance of catalysts in facilitating transformations. acs.orgdtu.dk For example, various transition metal complexes have been employed for the hydration of nitriles to amides. The unique electronic environment of trichloromethyl-substituted nitriles may necessitate the development of new catalyst systems, perhaps based on frustrated Lewis pairs or other cooperative catalytic motifs, to achieve high efficiency and selectivity.

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Potential Catalyst System | Product Functional Group | Significance |

| Selective Hydrolysis of Nitrile | Mild acid or base catalysts, enzyme catalysis | Amide | Access to novel polyamides with unique properties. |

| Catalytic Reduction of Nitrile | Homogeneous or heterogeneous transition metal catalysts | Amine | Synthesis of novel diamines for polymer and materials science. |

| Partial Reduction of Trichloromethyl Groups | Controlled reduction catalysts (e.g., specific hydrides) | Dichloromethyl, Monochloromethyl | Stepwise functionalization and diversification of the scaffold. |

| Cycloaddition Reactions | Lewis acid or transition metal catalysts | Heterocycles (e.g., triazoles, tetrazoles) | Access to novel heterocyclic compounds with potential biological activity. researchgate.net |

This table presents hypothetical catalytic transformations for this compound based on established reactivity principles of related compounds.

Exploration of New Synthetic Methodologies for Accessing Diverse Chemical Space through Highly Halogenated Aromatic Scaffolds

Highly halogenated aromatic compounds serve as versatile building blocks in organic synthesis, providing a scaffold for the introduction of a wide array of functional groups through cross-coupling and nucleophilic substitution reactions. nih.govfrontiersin.orgresearchgate.net The presence of multiple chlorine atoms on the aromatic ring of this compound offers numerous possibilities for the exploration of new synthetic methodologies.

The development of site-selective functionalization methods for polychlorinated aromatic compounds is a significant challenge in synthetic chemistry. Research aimed at achieving selective C-Cl bond activation at different positions on the benzonitrile (B105546) ring would be of great academic interest. This could be achieved through the use of carefully designed transition metal catalysts that can differentiate between the various C-Cl bonds based on their electronic and steric environments.

Furthermore, the trichloromethyl groups can be seen as precursors to other functionalities. For example, their hydrolysis can lead to carboxylic acid groups, and their reaction with various nucleophiles can introduce a range of substituents. The combination of reactions at the aromatic ring and the trichloromethyl groups would allow for a combinatorial approach to generating a diverse library of compounds based on this highly functionalized scaffold. The synthesis of the parent compound, bis(trichloromethyl)benzene, has been explored, providing a potential starting point for the synthesis of the benzonitrile derivative. google.com

Table 2: Potential Synthetic Methodologies Utilizing this compound

| Methodology | Reagents/Conditions | Resulting Chemical Space | Potential Applications |

| Site-Selective Cross-Coupling | Palladium or Nickel catalysts with specific ligands | Arylated, alkylated, or aminated benzonitriles | Materials science, medicinal chemistry. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) | Ether or thioether substituted benzonitriles | Agrochemicals, pharmaceuticals. |

| Transformation of Trichloromethyl Groups | Hydrolysis, amination, or reduction | Carboxylic acids, amides, or less chlorinated methyl groups | Access to a wide range of functionalized aromatic compounds. |

| Derivatization of the Nitrile Group | Organometallic reagents, cycloaddition reactions | Ketones, heterocycles | Synthesis of complex molecular architectures. |

This table outlines potential synthetic routes starting from this compound, based on known reactions of halogenated aromatic compounds.

Potential Contributions to Fundamental Organic Reaction Discovery and Mechanistic Understanding

The study of highly chlorinated aromatic nitriles like this compound can contribute significantly to our fundamental understanding of organic reaction mechanisms. The extreme electronic properties of this molecule can be used to probe the limits of existing reactivity models and may lead to the discovery of new and unexpected chemical transformations.

For example, the high degree of chlorination could lead to unusual reaction pathways, such as intramolecular cyclizations involving a trichloromethyl group and the nitrile functionality, or novel rearrangements under thermal or photochemical conditions. The study of the photochemistry of related compounds, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), has already demonstrated the interesting reactivity of the trichloromethyl group upon photoirradiation. rsc.org

Investigating the reaction kinetics and mechanisms of nucleophilic substitution on the highly electron-deficient aromatic ring can provide valuable data for computational and theoretical chemists to refine their models of aromatic reactivity. Furthermore, the unique steric hindrance imposed by the bulky trichloromethyl groups can be exploited to study the influence of steric effects on reaction outcomes, potentially leading to the development of new stereoselective synthetic methods.

The exploration of the reactivity of this compound under various conditions, including high pressure, microwave irradiation, and in the presence of novel catalysts, could uncover unprecedented chemical behavior. Such fundamental discoveries not only enrich our understanding of chemical principles but also pave the way for the development of innovative synthetic tools for chemists in all disciplines.

Q & A

Q. What are the optimal synthetic routes for 2,4-bis(trichloromethyl)benzonitrile, and how can reaction conditions be systematically optimized?

A common method involves halogenation of benzonitrile derivatives using trichloromethylating agents like bis(trichloromethyl) carbonate (triphosgene) under controlled conditions. For example, analogous syntheses of trichloromethyl-substituted compounds employ stepwise chlorination with sulfuryl chloride (SOCl) or phosphorus pentachloride (PCl) in inert solvents (e.g., dichloromethane) at 0–5°C . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track trichloromethyl group incorporation. Yield improvements are achieved by adjusting stoichiometry (e.g., 2.2 equivalents of chlorinating agent per reactive site) and using catalytic Lewis acids like FeCl to enhance electrophilic substitution.

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Key techniques include:

- NMR Spectroscopy : NMR resolves trichloromethyl signals (δ ~105–110 ppm for CCl), while NMR confirms aromatic substitution patterns (e.g., coupling constants for para/meta positions).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+Cl] adducts due to chlorine-rich structure) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis clarifies steric effects from bulky CCl groups, as seen in structurally similar compounds (e.g., TADF emitters with benzonitrile cores) .

Ambiguities in purity assessments (e.g., overlapping HPLC peaks) can be resolved by cross-validating with elemental analysis (C, H, N, Cl) and differential scanning calorimetry (DSC) for melting-point consistency.

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of trichloromethyl groups on the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron-withdrawing effects of CCl groups, which polarize the benzonitrile ring and activate specific positions for nucleophilic/electrophilic attacks. For instance, the LUMO map may highlight enhanced electrophilicity at the nitrile group, guiding mechanistic studies for derivatization (e.g., hydrolysis to amides). Comparative studies with mono-trichloromethyl analogs (e.g., 3,5-dichloro-4-fluorobenzonitrile) reveal steric and electronic differences influencing regioselectivity .

Q. What strategies resolve contradictions in reported photophysical properties of trichloromethyl-substituted benzonitriles?

Discrepancies in fluorescence quantum yields or UV-Vis absorption maxima may arise from solvent polarity effects or impurities. A systematic approach includes:

- Solvent Screening : Test in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents to assess solvatochromism.

- Purification Protocols : Use column chromatography with silica gel modified by silver nitrate (AgNO-SiO) to remove chlorinated byproducts.

- Time-Resolved Spectroscopy : Transient photoluminescence (TrPL) measurements differentiate radiative vs. non-radiative decay pathways, as applied to TADF emitters like 25ACA and 26ACA .

Q. How does the stability of this compound under varying pH and temperature conditions impact its applicability in catalysis or material science?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-MS monitoring reveal hydrolysis pathways. Under basic conditions (pH >10), the nitrile group may hydrolyze to a carboxylate, while acidic media (pH <3) promote CCl group degradation to CO and HCl. Thermogravimetric analysis (TGA) shows decomposition onset temperatures (~200°C), informing safe handling limits for high-temperature applications (e.g., polymer crosslinking).

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting crystallographic data on trichloromethyl-substituted benzonitriles?

Contradictions in bond angles or crystal packing may arise from polymorphism or solvent inclusion. To mitigate:

- Multiple Crystal Trials : Grow crystals in varied solvents (e.g., DCM vs. hexane/EtOAc).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–Cl···π contacts) to explain packing differences.

- Rietveld Refinement : Apply to powder XRD data if single crystals are unstable, as demonstrated for related cyanobenzoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.